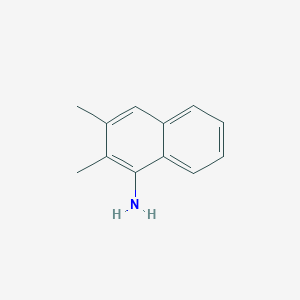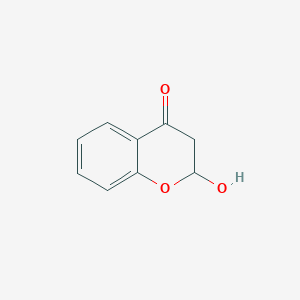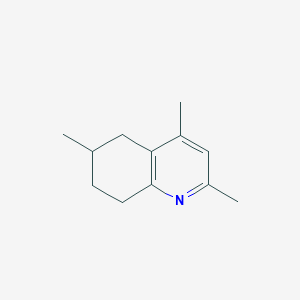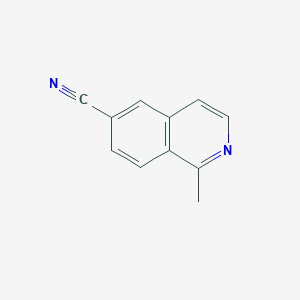![molecular formula C8H8N2O2 B11916797 Methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate](/img/structure/B11916797.png)
Methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylate de méthyle est un composé hétérocyclique contenant de l'azote. Il est connu pour sa structure unique, qui comprend un cycle pyrrole fusionné avec un autre cycle pyrrole, formant un système bicyclique. Ce composé a une formule moléculaire de C8H8N2O2 et un poids moléculaire de 164,16 g/mol .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylate de méthyle implique généralement la cyclisation de précurseurs appropriés. Une méthode courante comprend la réaction du pyrrole avec des acyl (bromo)acétylènes, suivie de l'addition de propargylamine et de la cyclisation intramoléculaire subséquente . Les conditions réactionnelles impliquent souvent l'utilisation d'alumine solide et de température ambiante pour les étapes initiales, avec Cs2CO3/DMSO catalysant l'étape de cyclisation finale .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas largement documentées. L'approche générale impliquerait probablement l'optimisation de la voie de synthèse pour une production à grande échelle, en garantissant un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de réacteurs à flux continu et de systèmes automatisés pour contrôler précisément les conditions de réaction.
Analyse Des Réactions Chimiques
Types de réactions
Le 1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène dans la molécule.
Réduction : Cette réaction peut éliminer des groupes fonctionnels contenant de l'oxygène ou réduire les doubles liaisons.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs courants comprennent l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4).
Substitution : Les réactifs courants comprennent les halogènes (par exemple, Br2, Cl2) et les nucléophiles (par exemple, NH3, OH-).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des alcanes.
Applications de la recherche scientifique
Le 1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylate de méthyle a plusieurs applications de recherche scientifique :
Mécanisme d'action
Le mécanisme d'action du 1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylate de méthyle implique son interaction avec diverses cibles moléculaires. La structure unique du composé lui permet d'interagir avec des enzymes et des récepteurs, potentiellement en inhibant ou en activant des voies spécifiques . Les cibles moléculaires et les voies exactes impliquées sont encore à l'étude, mais on pense qu'elles affectent l'activité des kinases et d'autres voies de signalisation .
Applications De Recherche Scientifique
Methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate involves its interaction with various molecular targets. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific pathways . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect kinase activity and other signaling pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de pyrrolopyrazine : Ces composés contiennent également un cycle pyrrole fusionné avec un autre cycle hétérocyclique et présentent des activités biologiques similaires.
2-Pyrrolecarboxylate de méthyle : Ce composé a une structure similaire mais n'a pas le système bicyclique fusionné.
Unicité
Le 1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylate de méthyle est unique en raison de sa structure bicyclique spécifique, qui confère des propriétés chimiques et biologiques distinctes
Propriétés
Formule moléculaire |
C8H8N2O2 |
|---|---|
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C8H8N2O2/c1-12-8(11)6-4-5-2-3-9-7(5)10-6/h2-4,9-10H,1H3 |
Clé InChI |
JYJIWVVBJWMBTJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(N1)NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrazolo[4,3-c]quinoline](/img/structure/B11916722.png)


![4-Hydrazinyl-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11916739.png)





![3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11916775.png)
![1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride](/img/structure/B11916784.png)

![(3aS,4S,6aR)-rel-Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride](/img/structure/B11916791.png)
![4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one](/img/structure/B11916793.png)
